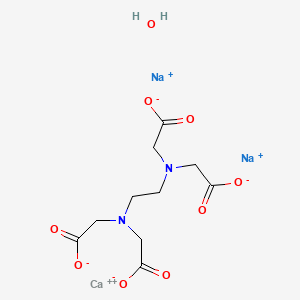

Edetate calcium disodium monohydrate

Übersicht

Beschreibung

Edetate calcium disodium monohydrate is a chelating agent primarily used to treat heavy metal poisoning, particularly lead poisoning. It works by binding to heavy metals in the bloodstream, forming stable complexes that are then excreted from the body. This compound is also known for its ability to chelate other metals such as zinc and cadmium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Edetate calcium disodium monohydrate is synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with calcium and sodium hydroxides. The reaction typically involves dissolving EDTA in water, followed by the addition of calcium hydroxide and sodium hydroxide under controlled pH conditions. The resulting solution is then crystallized to obtain the monohydrate form .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where EDTA is combined with calcium and sodium hydroxides. The reaction mixture is then subjected to filtration, concentration, and crystallization processes to yield the final product. Quality control measures ensure the purity and consistency of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Edetate calcium disodium monohydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure .

Common Reagents and Conditions: The chelation reactions involve the use of metal ions such as lead, zinc, and cadmium. The conditions for these reactions are usually aqueous and neutral to slightly basic pH to ensure optimal binding of the metal ions .

Major Products Formed: The major products of these reactions are the metal-EDTA complexes, which are water-soluble and can be excreted from the body. For example, the reaction with lead forms a lead-EDTA complex that is excreted in the urine .

Wissenschaftliche Forschungsanwendungen

Medical Applications

1. Treatment of Lead Poisoning

Edetate calcium disodium is primarily indicated for the treatment of lead poisoning. It works by binding to lead ions in the bloodstream, which facilitates their excretion through urine. The compound is administered intravenously and is effective in both acute and chronic cases of lead exposure. Studies have shown that it can significantly reduce blood lead levels and alleviate clinical symptoms associated with lead toxicity .

2. Chelation Therapy for Other Metals

Beyond lead, edetate calcium disodium is also utilized in chelation therapy for other heavy metals such as mercury, arsenic, and cadmium. This application is particularly relevant in cases of occupational exposure or environmental contamination. The compound binds to these toxic metals, allowing for their elimination from the body .

3. Cardiovascular Health

Recent studies have explored the use of edetate calcium disodium in managing cardiovascular diseases. It has been investigated for its potential to reduce arterial plaque and improve blood flow by chelating calcium deposits in arteries. Some practitioners have reported anecdotal success in using this compound as part of a broader treatment regimen for cardiovascular conditions .

4. Treatment of Hypercalcemia

Edetate calcium disodium is also indicated for the emergency treatment of hypercalcemia (excessive calcium levels in the blood). By chelating calcium ions, it helps to lower serum calcium levels quickly, which can be critical in preventing complications associated with hypercalcemia .

Research Applications

1. Toxicology Studies

In toxicology research, edetate calcium disodium serves as a model compound for studying chelation mechanisms and the pharmacokinetics of heavy metal detoxification. Its well-documented interactions with various metals provide a framework for understanding how chelation therapy can be optimized .

2. Environmental Remediation

The compound has potential applications in environmental science, particularly in the remediation of contaminated soils and water sources. By applying chelating agents like edetate calcium disodium, researchers can enhance the bioavailability of heavy metals for extraction or immobilization processes .

Case Studies

Wirkmechanismus

Edetate calcium disodium monohydrate exerts its effects through chelation. It binds to divalent and trivalent metal ions, forming stable, non-toxic complexes that are excreted from the body. The compound distributes into tissues such as the kidney and bone, where it chelates metal ions like lead. The lead ions are then eliminated through normal urinary excretion .

Vergleich Mit ähnlichen Verbindungen

Edetate disodium: Similar in structure but lacks calcium, making it less effective in preventing hypocalcemia during chelation therapy.

Succimer: Another chelating agent used for lead poisoning but differs in structure and administration route.

Dimercaprol: Used in conjunction with edetate calcium disodium for severe lead poisoning but has a different mechanism of action

Uniqueness: Edetate calcium disodium monohydrate is unique due to its dual ability to chelate heavy metals while preventing hypocalcemia, making it a safer option for treating heavy metal poisoning compared to other chelating agents .

Biologische Aktivität

Edetate calcium disodium monohydrate, commonly referred to as calcium disodium EDTA, is a chelating agent primarily used in the treatment of heavy metal poisoning, particularly lead. Its biological activity is characterized by its ability to bind to divalent and trivalent metal ions, facilitating their excretion from the body. This article delves into the pharmacological properties, mechanisms of action, clinical applications, and research findings related to this compound.

Pharmacological Properties

Chemical Structure and Composition

Edetate calcium disodium is a chelating agent with the chemical formula . It forms stable complexes with various metals, including lead, zinc, cadmium, and manganese. The compound is poorly absorbed from the gastrointestinal tract and primarily acts in the extracellular fluid.

Pharmacokinetics

- Absorption : Approximately 5% of an oral dose is absorbed in humans.

- Volume of Distribution : The volume of distribution is approximately .

- Half-life : The half-life ranges from 20 to 60 minutes.

- Excretion : About 95% of edetate calcium disodium is eliminated via urine within 24 hours, with minimal metabolism occurring in vivo .

Edetate calcium disodium functions as a chelator by forming stable complexes with metal ions. The mechanism involves:

- Ion Binding : The compound binds to lead ions in the bloodstream.

- Excretion : The chelated complex is then excreted through renal pathways.

- Redistribution : While it effectively reduces blood lead levels, redistribution of lead from tissues such as bone to soft tissues can occur upon cessation of treatment .

Clinical Applications

Edetate calcium disodium is primarily indicated for:

- Lead Poisoning : It is effective in both acute and chronic cases of lead toxicity.

- Heavy Metal Chelation : Besides lead, it can also chelate other metals like zinc and cadmium but is less effective for mercury due to its strong binding affinity .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of edetate calcium disodium:

- Lead Chelation Efficacy : A study involving calves with induced lead toxicosis compared edetate calcium disodium with meso-2,3-dimercaptosuccinic acid (DMSA). Results indicated that while both agents reduced lead concentrations, DMSA was significantly more effective in renal and hepatic tissues .

- Cardiovascular Outcomes : The Trial to Assess Chelation Therapy (TACT) demonstrated that edetate disodium-based therapy reduced cardiovascular events by nearly 50% in diabetic patients post-myocardial infarction. This suggests potential benefits beyond heavy metal detoxification .

- Urinary Stone Formation : In vitro studies showed that edetate disodium could inhibit the crystallization of struvite and carbonate apatite in urinary tract infections caused by Proteus mirabilis, indicating its role in preventing kidney stones .

Data Table: Pharmacological Profile

| Property | Value |

|---|---|

| Chemical Formula | C10H12CaN2Na2O8 |

| Absorption | ~5% (oral) |

| Volume of Distribution | 0.19 ± 0.10 L/kg |

| Half-life | 20 - 60 minutes |

| Excretion | 95% within 24 hours |

| Primary Indication | Lead poisoning |

Eigenschaften

IUPAC Name |

calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Ca.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHECKPXUCKQCSH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CaN2Na2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic, White odorless solid; Slightly hygroscopic; [HSDB] | |

| Record name | CALCIUM DISODIUM ETHYLENEDIAMINETETRAACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Disodium calcium EDTA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Powder. Solubility in water: at 20 °C a 0.1M solution can be prepared (pH approx 7). Pratically insoluble in organic solvents /Tetrahydrate/, Insoluble in organic solvents, Soluble in water | |

| Record name | DISODIUM CALCIUM EDTA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The calcium in edetate calcium disodium can be displaced by divalent and trivalent metals, particularly lead, to form stable soluble complexes that can then be excreted in urine. Unlike edetate disodium (no longer commercially available in the US), edetate calcium disodium is saturated with calcium and therefore can be administered IV in relatively large quantities without causing any substantial changes in serum or total body calcium concentrations. Although 1 g of edetate calcium disodium theoretically sequesters 620 mg of lead, an average of only 3-5 mg of lead is excreted in urine following parenteral administration of 1 g of the drug to patients with symptoms of acute lead poisoning or with high concentrations of lead in soft tissues., Parenteral administration of edetate calcium disodium chelates and greatly increases the urinary excretion of zinc and, to a much lesser extent, cadmium, manganese, iron, and copper. Excretion of uranium, plutonium, yttrium, and some other heavier radioactive isotopes can be increased to a limited extent by edetate calcium disodium chelation. Although mercury readily displaces calcium from edetate calcium disodium in vitro, patients with mercury poisoning do not respond to the drug., The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron mobilized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased., The primary source of lead chelated by calcium disodium edetate is from bone; subsequently, soft-tissue lead is redistributed to bone when chelation is stopped. There is also some reduction in kidney lead levels following chelation therapy., For more Mechanism of Action (Complete) data for DISODIUM CALCIUM EDTA (6 total), please visit the HSDB record page. | |

| Record name | DISODIUM CALCIUM EDTA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder, White powder or flakes | |

CAS No. |

304695-78-1, 62-33-9, 23411-34-9 | |

| Record name | Edetate calcium disodium monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304695781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium calcium edetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calciate(2-), [[N,N'-1,2-ethanediylbis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']-, disodium, hydrate, (OC-6-21) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calciate(2-), ((N,N'-1,2-ethanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,kappaO))(4-))-, disodium, monohydrate, (OC-6-21)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE CALCIUM DISODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKV6BFV915 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISODIUM CALCIUM EDTA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.